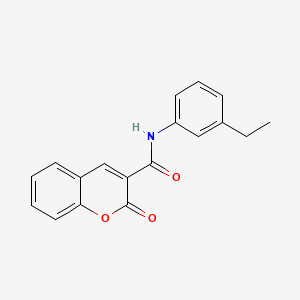![molecular formula C21H22N2O2 B5701532 N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental health. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide works by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. It also helps to remineralize the tooth enamel by providing a source of calcium and phosphate ions. This mechanism of action has been extensively studied and has been shown to be effective in preventing and treating dental caries and other dental problems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered safe for use in dental products. It has also been shown to have a low systemic absorption rate, which further supports its safety profile. In addition, this compound has been shown to have minimal effects on the pH of the oral cavity, making it a suitable candidate for use in dental products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its stability, solubility, and ease of use. However, it also has several limitations, including its high cost and limited availability. These limitations can make it difficult for researchers to obtain and use this compound in their experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new dental products that incorporate this compound and other compounds to provide enhanced anti-caries and remineralization properties. Another area of interest is the development of new methods for synthesizing this compound that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of healthcare.
Métodos De Síntesis
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a specific method that involves the reaction of 1-cyanocyclopentene with 4-(4-methoxyphenyl)-2-butanone in the presence of a catalyst. The resulting compound is then further processed to obtain this compound. This synthesis method has been extensively studied and optimized to ensure maximum yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in dental health. It has been shown to have significant anti-caries and remineralization properties, making it a promising candidate for the development of dental products such as toothpaste, mouthwash, and chewing gum. This compound has also been studied for its potential applications in the treatment of dentin hypersensitivity and enamel erosion.
Propiedades
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-10-4-16(5-11-19)14-20(24)23-18-8-6-17(7-9-18)21(15-22)12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBEEGFQOZIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)





![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
